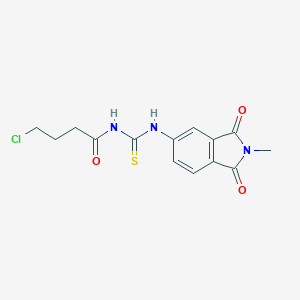![molecular formula C22H20INO5 B283809 4-{3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283809.png)
4-{3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as IMB-5 and is known for its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of IMB-5 is not fully understood, but it is believed to be related to its ability to induce apoptosis (programmed cell death) in cancer cells. This compound has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, including Akt, mTOR, and ERK.
Biochemical and physiological effects:
IMB-5 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. Additionally, IMB-5 has been found to modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IMB-5 in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using IMB-5 is its relatively complex synthesis method, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research involving IMB-5. One potential area of research is the development of new anticancer drugs based on the structure of IMB-5. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as immunology and infectious diseases. Finally, research is needed to optimize the synthesis method of IMB-5 and develop more efficient and scalable methods for its production.
Synthesemethoden
The synthesis of IMB-5 involves the reaction of 3-iodo-5-methoxy-4-[(2-methyl-2-propenyl)oxy]benzaldehyde with 4-methoxyphenylacetic acid hydrazide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then heated under reflux conditions, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
IMB-5 has been found to have potential applications in various fields of scientific research. One of the most significant applications of IMB-5 is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, IMB-5 has been found to possess anti-inflammatory and antifungal activities.
Eigenschaften
Molekularformel |
C22H20INO5 |
|---|---|
Molekulargewicht |
505.3 g/mol |
IUPAC-Name |
(4Z)-4-[[3-iodo-5-methoxy-4-(2-methylprop-2-enoxy)phenyl]methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H20INO5/c1-13(2)12-28-20-17(23)9-14(11-19(20)27-4)10-18-22(25)29-21(24-18)15-5-7-16(26-3)8-6-15/h5-11H,1,12H2,2-4H3/b18-10- |
InChI-Schlüssel |
KIIVWMYZJQQVOX-ZDLGFXPLSA-N |
Isomerische SMILES |
CC(=C)COC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CC(=C)COC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Kanonische SMILES |
CC(=C)COC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)

![1-(4-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283729.png)
![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-bromophenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283733.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283735.png)
![3-chloro-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283738.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)
![4-butoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283741.png)
![N-[4-(4-morpholinylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B283742.png)
![4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283743.png)
![3-isopropoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283744.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-propoxybenzamide](/img/structure/B283745.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-naphthamide](/img/structure/B283747.png)